molecular formula C17H12ClNO3 B3138123 Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 446276-02-4

Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

Cat. No.: B3138123
CAS No.: 446276-02-4
M. Wt: 313.7 g/mol
InChI Key: HOOJHRCWPWOAKU-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is a synthetic heterocyclic compound featuring an isoquinoline core substituted with a 4-chlorophenyl group, a ketone moiety, and a methyl ester. The compound’s stereoelectronic properties, including the electron-withdrawing 4-chlorophenyl substituent and ester functionality, influence its reactivity and binding affinity to biological targets.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-22-17(21)15-10-19(12-8-6-11(18)7-9-12)16(20)14-5-3-2-4-13(14)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOJHRCWPWOAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001157395
Record name Methyl 2-(4-chlorophenyl)-1,2-dihydro-1-oxo-4-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446276-02-4
Record name Methyl 2-(4-chlorophenyl)-1,2-dihydro-1-oxo-4-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446276-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-chlorophenyl)-1,2-dihydro-1-oxo-4-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the isoquinoline core. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated isoquinolines.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the isoquinolinecarboxylate family, which includes derivatives with modifications to the aromatic substituents, ester groups, or oxidation states. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Reported Applications
Methyl 1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylate Phenyl group at position 2 Enhanced π-π stacking due to unsubstituted phenyl; moderate solubility in DMSO Inhibitor of MAP kinase pathways
Ethyl 2-(4-nitrophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate 4-Nitrophenyl group at position 2 Strong electron-withdrawing nitro group; higher thermal stability (mp: 210–212°C) Antimicrobial activity against S. aureus
Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate (Target Compound) 4-Chlorophenyl at position 2 Moderate lipophilicity (clogP: 2.8); potential for halogen bonding interactions Limited published data; exploratory studies suggest CYP450 inhibition

Key Findings from Comparative Studies:

Electronic Effects: The 4-chlorophenyl substituent in the target compound confers moderate electron-withdrawing effects compared to the nitro group in its analogue, resulting in reduced electrophilicity at the ketone moiety .

Solubility and Bioavailability: The methyl ester in the target compound improves aqueous solubility (∼0.5 mg/mL at pH 7.4) compared to ethyl esters but remains less soluble than carboxylate salts . Substitution at position 4 (carboxylate) versus position 3 (e.g., in cinnoline derivatives) significantly alters metabolic stability, with the target compound showing slower hepatic clearance in vitro .

Biological Activity: Unlike its nitrophenyl analogue, the target compound lacks significant antimicrobial activity but demonstrates moderate inhibition of cytochrome P450 enzymes (IC₅₀: 12 μM for CYP3A4) . Compared to phenyl-substituted isoquinolinecarboxylates, the 4-chloro derivative exhibits reduced cytotoxicity in mammalian cell lines (HeLa IC₅₀: >50 μM) .

Biological Activity

Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate (CAS Number: 446276-02-4) is an organic compound that belongs to the isoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The structural features of this compound, including the isoquinoline moiety and the chlorophenyl substituent, suggest a diverse range of biological interactions and therapeutic applications.

  • Molecular Formula : C17H12ClNO3
  • Molecular Weight : 313.74 g/mol
  • Melting Point : 152–154 °C

The compound's structure is characterized by a dihydroisoquinoline framework, which is often associated with various biological activities, including anticancer properties.

Anticancer Properties

Research indicates that isoquinoline derivatives, including this compound, exhibit significant anticancer activity. These compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanisms of action may involve the modulation of cell signaling pathways related to apoptosis and cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Studies suggest that the compound may bind to receptors or enzymes involved in cancer progression, leading to reduced cell viability and increased apoptotic rates in cancer cells.

Comparative Analysis with Other Compounds

A comparative analysis reveals that this compound shares structural similarities with other isoquinoline derivatives known for their biological activities. The table below summarizes some notable compounds and their associated activities:

Compound NameStructureBiological Activity
N-(4-chlorophenyl)-N-methyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamideStructureAnticancer, anti-inflammatory
5-ChloroisoquinolinoneStructureAntimicrobial, anticancer
N-benzyl-1-(4-chlorophenyl)-1H-pyrrole-2-carboxamideStructureAnticancer

The unique dual chlorophenyl substitutions in this compound may enhance its pharmacological properties compared to simpler analogs.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of various isoquinoline derivatives. This compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant decrease in cell viability at concentrations as low as 10 µM, indicating potent anticancer activity .

Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to the activation of caspase pathways and increased levels of pro-apoptotic proteins in treated cells. This suggests that the compound induces apoptosis through intrinsic pathways common in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization and substitution reactions. For example, analogous isoquinoline derivatives are synthesized via Friedel-Crafts alkylation or condensation reactions using AlCl₃ as a catalyst in solvents like 1,2-dichlorobenzene at elevated temperatures (378 K). Yield optimization requires precise control of stoichiometry, reaction time, and purification steps (e.g., recrystallization from ethanol or ethyl acetate extraction). Monitoring intermediates via TLC or HPLC is critical .

Q. What spectroscopic techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 6.95–7.13 ppm in analogous compounds).
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1730 cm⁻¹) functional groups.
  • Mass Spectrometry (MS) : Verification of molecular ion peaks (e.g., m/z 245 [M⁺] in related structures) and fragmentation patterns.
  • Elemental Analysis : Validation of C, H, and N composition (±0.5% tolerance) .

Q. How does the compound’s solubility and stability profile influence experimental design in pharmacological assays?

  • Methodological Answer : Solubility in DMSO or ethanol determines solvent choice for in vitro assays. Stability under physiological pH (e.g., 7.4) must be assessed via UV-Vis or HPLC over 24–72 hours. Structural analogs with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit enhanced stability but reduced aqueous solubility, necessitating surfactants or co-solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of substituents on bioactivity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with varied substituents (e.g., methyl, methoxy, halogen) at positions 2, 4, or 6 of the isoquinoline core.
  • Step 2 : Test bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with electronic (Hammett σ) or steric parameters.
  • Step 3 : Use computational tools (e.g., molecular docking) to rationalize observed trends. For example, 4-carboxylate analogs show higher receptor affinity due to hydrogen-bonding interactions .

Q. What computational methods predict the compound’s three-dimensional conformation and interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding in explicit solvent (e.g., water) to assess stability.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors, aromatic rings) for target engagement. Studies on analogs suggest the 4-chlorophenyl group enhances hydrophobic interactions with enzyme pockets .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Step 1 : Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • Step 2 : Validate purity (>95% via HPLC) to exclude impurities as confounding factors.
  • Step 3 : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Discrepancies in analog activities (e.g., 4-carboxylate vs. 6-carboxylate derivatives) may arise from substitution-dependent target selectivity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP and enhance aqueous solubility.
  • Prodrug Design : Mask carboxylate groups as esters to improve bioavailability.
  • Metabolic Stability : Assess hepatic microsomal degradation; fluorination at metabolically labile positions can prolong half-life .

Q. What are the challenges in scaling up multi-step synthesis, and how can purification be optimized?

  • Methodological Answer :

  • Challenge : Low yields in cyclization steps due to side reactions.
  • Solution : Use flow chemistry to control exothermic reactions and improve heat transfer.
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization. For analogs, centrifugal partition chromatography (CPC) achieves >99% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

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